molecular formula C13H16N2O4S2 B2469182 4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione CAS No. 2380182-64-7

4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione

Cat. No.: B2469182
CAS No.: 2380182-64-7
M. Wt: 328.4
InChI Key: ZMZQZFGGFFNRCH-UHFFFAOYSA-N
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Description

4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione is an organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The compound also features an ethylbenzenesulfonyl group and two methyl groups attached to the thiadiazine ring.

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-2,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-4-11-5-7-12(8-6-11)20(16,17)13-9-15(3)21(18,19)14-10(13)2/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQZFGGFFNRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(S(=O)(=O)N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzenesulfonyl chloride with 2,5-dimethyl-1,3,4-thiadiazine-1,1-dioxide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells .

Comparison with Similar Compounds

4-(4-ethylbenzenesulfonyl)-2,5-dimethyl-2H-1lambda6,2,6-thiadiazine-1,1-dione can be compared with other similar compounds such as:

    4-methylbenzenesulfonyl chloride: This compound is structurally similar but lacks the thiadiazine ring.

    2,5-dimethyl-1,3,4-thiadiazine-1,1-dioxide: This compound shares the thiadiazine ring but does not have the ethylbenzenesulfonyl group.

    4-ethylbenzenesulfonyl chloride: This compound contains the ethylbenzenesulfonyl group but lacks the thiadiazine ring.

The uniqueness of this compound lies in its combination of the thiadiazine ring and the ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties .

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